molecular formula C8H8FNOS B1298977 N-(4-fluorophenyl)-2-mercaptoacetamide CAS No. 70453-50-8

N-(4-fluorophenyl)-2-mercaptoacetamide

Cat. No.: B1298977
CAS No.: 70453-50-8
M. Wt: 185.22 g/mol
InChI Key: PDDDWWIWBOYWSB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-mercaptoacetamide is an organic compound that features a fluorophenyl group attached to a mercaptoacetamide moiety

Scientific Research Applications

N-(4-fluorophenyl)-2-mercaptoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-2-mercaptoacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

cell cycle regulation pathways . By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to a halt in cell division and potentially inducing cell death .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles

Result of Action

The inhibition of CDK2 by this compound could lead to a disruption in the cell cycle, preventing cell division and proliferation. This could result in the death of rapidly dividing cells, such as cancer cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-mercaptoacetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to yield the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-mercaptoacetamide is unique due to its specific combination of a fluorophenyl group and a mercaptoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDDWWIWBOYWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351962
Record name N1-(4-fluorophenyl)-2-mercaptoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70453-50-8
Record name N1-(4-fluorophenyl)-2-mercaptoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)-2-sulfanylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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